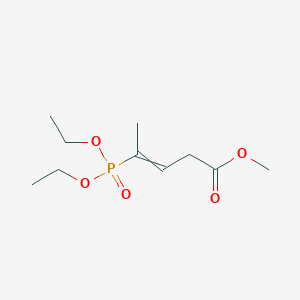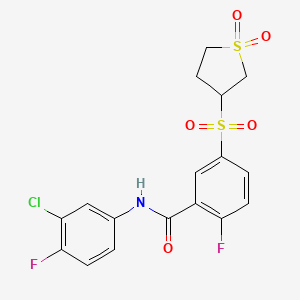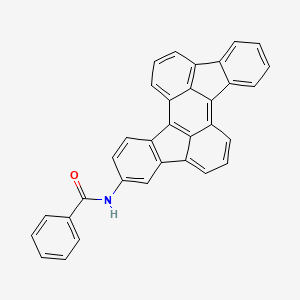
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is a complex organic compound that features a brominated indole moiety and a piperazine ring with a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid typically involves multiple steps. One common approach starts with the bromination of indole to obtain 6-bromoindole. This intermediate is then subjected to a series of reactions to introduce the piperazine ring and the formyl group. The final step involves the acylation of the piperazine derivative with acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: The major product would be this compound.
Reduction: The major product would be (6-bromo-1H-indol-3-yl)(4-hydroxymethylpiperazin-1-yl)acetic acid.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted indole derivatives.
Applications De Recherche Scientifique
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of brominated indole derivatives on biological systems.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of (6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The brominated indole moiety may play a role in binding to these targets, while the piperazine ring could influence the compound’s overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromoindole: A simpler compound that lacks the piperazine and formyl groups.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
(4-formylpiperazin-1-yl)acetic acid: A compound that lacks the brominated indole moiety.
Uniqueness
(6-bromo-1H-indol-3-yl)(4-formylpiperazin-1-yl)acetic acid is unique due to the combination of its brominated indole and piperazine moieties
Propriétés
Formule moléculaire |
C15H16BrN3O3 |
|---|---|
Poids moléculaire |
366.21 g/mol |
Nom IUPAC |
2-(6-bromo-1H-indol-3-yl)-2-(4-formylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C15H16BrN3O3/c16-10-1-2-11-12(8-17-13(11)7-10)14(15(21)22)19-5-3-18(9-20)4-6-19/h1-2,7-9,14,17H,3-6H2,(H,21,22) |
Clé InChI |
HWXZZRRUZCGHGC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C=O)C(C2=CNC3=C2C=CC(=C3)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12624271.png)

![5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate](/img/structure/B12624290.png)

![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)
![3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline](/img/structure/B12624326.png)


![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B12624333.png)
![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)
![(3aR,4R,4aR,7aS,8R,8aR)-6-(3-chloro-4-fluorophenyl)-3-(2,4-dimethoxyphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B12624344.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 6-amino-1-(1,1-dimethylethyl)-](/img/structure/B12624356.png)
![4-{N-[(Benzyloxy)carbonyl]glycyl}benzoic acid](/img/structure/B12624358.png)
